2'-Fluoro-3'-(trifluoromethyl)acetophenone
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Overview
Description
2’-Fluoro-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F4O. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2’ position and a trifluoromethyl group at the 3’ position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-3’-(trifluoromethyl)acetophenone can be achieved through several methods. One common method involves the Grignard reaction, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as diethyl ether, and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of 2’-Fluoro-3’-(trifluoromethyl)acetophenone may involve large-scale Grignard reactions or other catalytic processes that allow for the efficient and cost-effective synthesis of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2’-Fluoro-3’-(trifluoromethyl)acetophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving fluorinated compounds.
Biology: The compound is used in biochemical assays and as a probe to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the fluoro group at the 2’ position.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains additional trifluoromethyl groups, leading to different chemical properties.
4’-Methylacetophenone: Substituted with a methyl group instead of fluoro and trifluoromethyl groups.
Uniqueness
2’-Fluoro-3’-(trifluoromethyl)acetophenone is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCNLAUPUYILQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372115 |
Source
|
Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207853-63-2 |
Source
|
Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207853-63-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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